molecular formula C20H22N4O2S B14774464 Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate

Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate

Cat. No.: B14774464
M. Wt: 382.5 g/mol
InChI Key: HLVZNOCHLJEKPQ-UHFFFAOYSA-N
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Description

Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a pyridinyl thiazole moiety, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3-nitrophenylamine with 4-(pyridin-3-yl)thiazol-2-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to amines or alcohols .

Scientific Research Applications

Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyl thiazole moiety is particularly important for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    4-methyl-3-nitrophenylamine: A precursor in the synthesis of the target compound.

    4-(pyridin-3-yl)thiazol-2-amine: Another precursor with similar structural features.

Uniqueness

Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

tert-butyl N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]carbamate

InChI

InChI=1S/C20H22N4O2S/c1-13-7-8-15(22-19(25)26-20(2,3)4)10-16(13)23-18-24-17(12-27-18)14-6-5-9-21-11-14/h5-12H,1-4H3,(H,22,25)(H,23,24)

InChI Key

HLVZNOCHLJEKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

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